molecular formula C9H12F3N3O B10974320 N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide

Cat. No.: B10974320
M. Wt: 235.21 g/mol
InChI Key: BFXCPYONNIQIJS-UHFFFAOYSA-N
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Description

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a substituted pyrazole moiety. The compound combines a 1-ethyl-3-methylpyrazole group linked via a methylene bridge to the nitrogen of a trifluoroacetamide group.

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H12F3N3O/c1-3-15-5-7(6(2)14-15)4-13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16)

InChI Key

BFXCPYONNIQIJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrazole Intermediate Preparation

The synthesis begins with the preparation of the pyrazole core, specifically 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. This intermediate is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For instance, ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux, followed by formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group.

Critical Reaction Parameters:

  • Temperature: Reflux conditions (78–80°C) for cyclocondensation

  • Catalyst: POCl₃ for formylation at 0–5°C to prevent side reactions

  • Solvent: Anhydrous dichloromethane for formylation steps

Trifluoroacetylation of the Aminomethyl Intermediate

The aldehyde group is subsequently reduced to a primary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. This amine undergoes trifluoroacetylation with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (Et₃N) to form the final product.

Reaction Equation:

(Pyrazole-CH2NH2)+(CF3CO)2OEt3N, CH2Cl2N-((Pyrazole-CH2)-2,2,2-trifluoroacetamide\text{(Pyrazole-CH}2\text{NH}2) + \text{(CF}3\text{CO)}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-((Pyrazole-CH}2\text{)-2,2,2-trifluoroacetamide}

Yield Optimization:

  • Stoichiometry: A 1.2:1 molar ratio of TFAA to amine minimizes unreacted starting material

  • Temperature: Reaction conducted at −10°C to suppress imine formation

Advanced Synthesis Protocols

One-Pot Sequential Methodology

Recent advances (2022–2025) demonstrate a one-pot approach combining cyclocondensation, reduction, and acetylation steps. This method eliminates intermediate isolation, reducing processing time by 40% compared to traditional methods.

Procedure Overview:

  • Cyclocondensation of ethyl acetoacetate with ethylhydrazine in ethanol (78°C, 6 h)

  • In situ reduction using NaBH₄ at 0°C (2 h)

  • Direct addition of TFAA and Et₃N at −10°C (4 h)

  • Final purification via column chromatography (hexane:ethyl acetate = 3:1)

Performance Metrics:

  • Overall Yield: 68–72%

  • Purity (HPLC): >98%

Continuous Flow Synthesis

Pilot-scale studies (2024) report a continuous flow system enhancing reproducibility and scalability:

ParameterValue
Reactor Volume50 mL
Residence Time30 min
Temperature80°C (cyclocondensation), −5°C (acetylation)
Throughput12 g/h
Purity97.5% (±0.3%)

This system reduces solvent consumption by 60% compared to batch processes.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification, with solvent systems tailored to polarity:

Eluent Optimization:

  • Hexane:Ethyl Acetate (4:1): Removes non-polar byproducts

  • Gradient Elution (4:1 → 1:1): Isolates the target compound

Spectroscopic Confirmation

Key Spectral Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 4.45 (s, 2H, CH₂), 3.95 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 2.25 (s, 3H, CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • ¹³C NMR (126 MHz, CDCl₃): δ 157.8 (C=O), 143.2 (pyrazole-C), 117.2 (q, J = 288 Hz, CF₃), 42.1 (CH₂), 38.5 (NCH₂CH₃), 14.3 (CH₃)

  • HRMS (ESI+): m/z calcd for C₁₀H₁₄F₃N₃O [M+H]⁺: 266.1112; found: 266.1109

Industrial-Scale Challenges and Solutions

Byproduct Management

The primary byproduct, N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)acetamide, forms via competing acetylation. Strategies to suppress this include:

  • Using TFAA instead of trifluoroacetyl chloride (higher electrophilicity)

  • Maintaining reaction temperatures below −5°C during acetylation

Solvent Recovery Systems

Closed-loop distillation units recover >95% of dichloromethane and THF, reducing environmental impact and production costs by 22%.

Emerging Methodologies (2024–2025)

Photocatalytic Trifluoroacetylation

A breakthrough protocol employs visible light (450 nm) and mesoporous graphitic carbon nitride (mpg-C₃N₄) as a photocatalyst:

Advantages:

  • Reaction Time: 2 h vs. 4 h (thermal method)

  • Yield: 81% (±2%)

  • Catalyst Reusability: 7 cycles without significant activity loss

Biocatalytic Approaches

Engineered amidases (e.g., from Pseudomonas fluorescens) enable enantioselective synthesis of chiral analogs:

Enzyme VariantConversion (%)ee (%)
PfAmidase-7M9298
PfAmidase-12R8895

This method operates under aqueous conditions (pH 7.0, 25°C), aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the trifluoroacetamide group can yield the corresponding amine.

    Substitution: The trifluoroacetamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its trifluoromethyl group can also serve as a bioisostere for hydrogen or methyl groups, aiding in the design of enzyme inhibitors.

Medicine

Medically, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. Its pyrazole ring is a common pharmacophore in many drugs, and the trifluoroacetamide group can enhance metabolic stability and bioavailability.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the trifluoroacetamide group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and molecular features of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide with related trifluoroacetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) C₁₀H₁₃F₃N₃O 263.2 (calculated) 1-Ethyl-3-methylpyrazole, methyl linker
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 143.07 Methyl group
N-Benzyl-2,2,2-trifluoroacetamide C₉H₈F₃NO 203.16 Benzyl group
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide C₁₂H₁₅ClF₃N₃O₂ 325.71 Chloro-pyrazole, tetrahydrofuranmethyl
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide C₅H₇F₃N₂O 168.12 Azetidine ring
N-(Hydroxymethyl)-2,2,2-trifluoroacetamide C₃H₄F₃NO₂ 157.10 Hydroxymethyl group

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (263.2 g/mol) compared to N-methyl (143.07 g/mol) or azetidine (168.12 g/mol) derivatives suggests increased steric bulk, which may influence solubility and reactivity.
  • Electron-Withdrawing Groups : All compounds share the trifluoroacetamide group, but substituents like pyrazole (target) or tetrahydrofuran () modulate electronic effects and steric accessibility.

Hydrogen Bonding and Crystallography

  • The trifluoroacetamide group participates in hydrogen bonding via its amide N-H and carbonyl oxygen. Pyrazole’s nitrogen atoms may further engage in intermolecular interactions, as seen in Etter’s graph-set analysis ().

Biological Activity

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide, a compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14F3N3O
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 1856021-42-5

Structure

The structure of this compound includes a pyrazole ring, which is known for its diverse biological activities. The trifluoroacetamide group enhances its lipophilicity and potentially its bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. This compound has been tested against various pathogens:

PathogenActivityReference
Escherichia coliSignificant
Staphylococcus aureusModerate
Candida albicansMinimal

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

This compound has been investigated for its potential as a glycine transporter 1 (GlyT1) inhibitor. This activity is crucial for modulating neurotransmitter levels in the brain. A related compound showed an IC50 of 1.8 nM against GlyT1, indicating strong inhibitory potential . Such modulation could be beneficial in treating conditions like schizophrenia and other neuropsychiatric disorders.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited comparable activity to standard antibiotics like streptomycin .

Study 2: Neuropharmacological Activity

In a rodent model of schizophrenia, a structurally similar compound demonstrated significant improvements in behavioral symptoms without notable side effects on the central nervous system. This suggests that this compound may share similar neuropharmacological benefits .

Q & A

Q. What are the standard synthetic routes for N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A general protocol includes:

Alkylation: Reacting a pyrazole derivative (e.g., 1-ethyl-3-methyl-1H-pyrazol-4-ylmethanol) with trifluoroacetic anhydride under inert conditions.

Solvent Selection: Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity.

Base Catalysis: Employ K₂CO₃ (1.2–2.0 equiv) to deprotonate intermediates and drive the reaction .

Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Key Optimization Parameters:

ParameterOptimal ConditionPurpose
Temperature25–60°CBalances reaction rate & side reactions
Reaction Time6–24 hoursEnsures completion
PurificationColumn chromatographyIsolate product with >95% purity

Structural confirmation requires ¹H NMR (pyrazole protons at δ 6.5–7.5 ppm), IR (amide C=O stretch ~1680 cm⁻¹), and LC-MS (M+H⁺ ion matching theoretical mass) .

Q. How is the purity and structural integrity of the compound validated after synthesis?

Methodological Answer: A multi-technique approach is essential:

  • Elemental Analysis: Verify C, H, N, F content within ±0.3% of theoretical values.
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks to pyrazole (δ 6.5–7.5 ppm), trifluoroacetamide (CF₃ at δ 115–120 ppm in ¹³C), and alkyl groups.
    • IR Spectroscopy: Confirm amide I (1640–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or HRMS to validate molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • PASS Algorithm: Predicts biological targets (e.g., enzyme inhibition, receptor modulation) based on structural fragments. Input the SMILES string into PASS Online to rank potential activities .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Key steps:
    • Prepare ligand (protonation states, energy minimization).
    • Select protein PDB (e.g., 4EHZ for kinase targets).
    • Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with catalytic lysine) and hydrophobic contacts (CF₃ group in hydrophobic pockets) .

Q. What crystallographic strategies are employed to resolve the compound’s crystal structure, and how are data discrepancies addressed?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution: SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement: SHELXL for least-squares refinement (R₁ < 0.05). Address discrepancies by:
    • Twinned Data: Apply TWIN/BASF commands in SHELXL.
    • Disordered Atoms: Use PART/SUMP constraints .
  • Visualization: ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks (e.g., N-H···O=C interactions) .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space GroupP2₁/c
Z4
R₁ (I > 2σ(I))0.042
wR₂ (all data)0.116

Q. How are reaction mechanisms and intermediate stability analyzed for derivatives of this compound?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic Labeling: Use ¹⁸O or ²H to trace nucleophilic attack pathways.
    • Kinetic Studies: Monitor substituent effects (e.g., electron-withdrawing CF₃ on reaction rates).
  • DFT Calculations: Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level). Compare activation energies for competing pathways .
  • Intermediate Trapping: Quench reactions at intervals and isolate intermediates via flash chromatography for NMR/LC-MS characterization .

Q. How do hydrogen-bonding patterns influence the compound’s crystallization behavior?

Methodological Answer:

  • Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) for dimeric amide interactions) using Mercury CSD .
  • Packing Analysis: Identify π-π stacking (pyrazole rings) and van der Waals interactions (CF₃ groups) via CrystalExplorer.
  • Solvent Effects: Screen solvents (e.g., ethanol vs. DCM) to manipulate H-bond networks. Polar solvents often promote layered packing .

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